(6-Ethynylpyridin-3-yl)methanol
Description
(6-Ethynylpyridin-3-yl)methanol is a pyridine derivative characterized by an ethynyl (-C≡CH) group at the 6-position and a hydroxymethyl (-CH2OH) group at the 3-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of FGFR4 (fibroblast growth factor receptor 4) inhibitors. For example, it is utilized in the preparation of 2-acrylamido-N-(6-ethynylpyridin-3-yl)benzamide, a potent inhibitor with applications in cancer research . The ethynyl group enhances reactivity, enabling click chemistry or cross-coupling reactions, while the hydroxymethyl group provides a site for further functionalization.
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(6-ethynylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7NO/c1-2-8-4-3-7(6-10)5-9-8/h1,3-5,10H,6H2 |
InChI Key |
DKBPFTOPULZQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethynylpyridin-3-yl)methanol typically involves the reaction of 6-ethynylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product .
Industrial Production Methods: While specific industrial production methods for (6-Ethynylpyridin-3-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Ethynylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products:
Oxidation: (6-Ethynylpyridin-3-yl)carboxylic acid.
Reduction: (6-Ethylpyridin-3-yl)methanol.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
(6-Ethynylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Ethynylpyridin-3-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl and hydroxymethyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ primarily in substituents at the 6-position of the pyridine ring. The table below summarizes molecular formulas, substituents, and physicochemical properties:
Notes:
- The ethynyl group in (6-Ethynylpyridin-3-yl)methanol confers unique reactivity for Sonogashira couplings, unlike methoxy or methyl substituents .
- Methoxy and methyl derivatives exhibit higher hydrophobicity, impacting solubility and bioavailability .
Key Research Findings
- Reactivity : Ethynyl-substituted pyridines show superior reactivity in click chemistry compared to methoxy or methyl analogs, enabling rapid bioconjugation .
- Thermal Stability: Methoxy derivatives exhibit higher boiling points (e.g., 258°C for (6-Methoxypyridin-3-yl)methanol) due to hydrogen bonding .
- Safety: Ethynyl groups may pose handling risks (e.g., flammability), whereas dimethylamino derivatives require stringent storage (inert atmosphere) .
Biological Activity
(6-Ethynylpyridin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. The presence of the pyridine ring, along with the ethynyl and hydroxymethyl groups, suggests various interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula for (6-Ethynylpyridin-3-yl)methanol is C₈H₉N₁O, with a molecular weight of approximately 149.16 g/mol. The compound features an ethynyl group at the 6-position of the pyridine ring, which is known to enhance lipophilicity and potentially improve bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 149.16 g/mol |
| Functional Groups | Ethynyl, Hydroxymethyl |
| CAS Number | [Not specified] |
Pharmacological Applications
Research indicates that (6-Ethynylpyridin-3-yl)methanol may exhibit several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, potentially effective against various bacterial strains.
- Anti-inflammatory Effects : Some pyridine derivatives are known to modulate inflammatory pathways, indicating that (6-Ethynylpyridin-3-yl)methanol may also play a role in reducing inflammation.
- Enzyme Inhibition : The compound's interaction with specific enzymes may lead to inhibition or modulation of their activity, which is crucial in many therapeutic contexts.
The biological activity of (6-Ethynylpyridin-3-yl)methanol is likely mediated through its ability to bind to specific receptors or enzymes within biological systems. This interaction can lead to alterations in metabolic pathways or signaling cascades, contributing to its pharmacological effects.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of (6-Ethynylpyridin-3-yl)methanol:
- Study on Pyridine Derivatives : A study demonstrated that pyridine derivatives with ethynyl substitutions exhibited enhanced activity against certain cancer cell lines, suggesting that (6-Ethynylpyridin-3-yl)methanol might share similar properties.
- Antimicrobial Testing : Research involving related compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating a potential for developing new antimicrobial agents based on this structure.
Synthesis and Derivatives
The synthesis of (6-Ethynylpyridin-3-yl)methanol can be achieved through various organic reactions, including:
- Sonogashira Coupling : This method allows for the formation of the ethynyl group at the desired position on the pyridine ring.
Comparison with Similar Compounds
To understand the uniqueness of (6-Ethynylpyridin-3-yl)methanol, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| 2-Methylpyridin-3-ylmethanol | C₇H₉NO | Antimicrobial |
| 5-Hydroxymethyl-2-methylpyridine | C₇H₉NO | Anti-inflammatory |
| 6-Methoxypyridin-3-ylmethanol | C₇H₉NO | Enzyme inhibition |
The distinct positioning of functional groups in (6-Ethynylpyridin-3-yl)methanol may confer unique reactivity and biological properties compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
